2,3,4-Trichloropyridine

Übersicht

Beschreibung

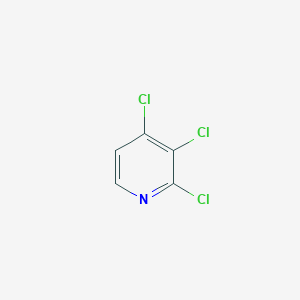

2,3,4-Trichloropyridine is a chlorinated derivative of pyridine, with the molecular formula C5H2Cl3N. It is a halogenated heterocyclic compound that finds applications in various fields of chemistry due to its unique reactivity and properties. This compound is known for its electron-deficient nature, making it highly reactive towards nucleophilic substitution reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,4-Trichloropyridine can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For instance, 2,3,6-trichloropyridine can be prepared by reacting 2,6-dichloropyridine with chlorine gas in the presence of a catalyst . Another method involves the reaction of trichloroacetonitrile with acrolein to form 2,2,4-trichloro-5-oxopentanonitrile, which is then cyclized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can significantly influence the efficiency of the chlorination process.

Analyse Chemischer Reaktionen

Zinc-Mediated Dechlorination

This method uses pentachloropyridine or 2,3,5,6-tetrachloropyridine as starting materials:

Reaction:

Key Conditions:

Example Reaction Data:

| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pentachloropyridine | Toluene | 70 | 35 | 52 | |

| Pentachloropyridine | Benzene | 79 | 5 | 77 | |

| 2,3,5,6-Tetrachloropyridine | Benzene | Reflux (~90) | 7 | 72 |

Condensation of Trichloroacetaldehyde and Acrylonitrile

A two-step process involving addition followed by cyclization :

Step 1 (Addition):

Step 2 (Cyclization):

Optimized Conditions:

Yield Data:

| Starting Material | Cyclization Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 2,4,4-Trichloro-4-formylbutyronitrile | 175–180 | HCl gas | 85 | |

| 2,4,4-Trichloro-4-formylbutyronitrile | 80–85 | HCl gas | 72 |

Reaction Mechanisms and Byproducts

-

Dechlorination Selectivity: Zinc preferentially removes chlorine atoms from the 4- and 6-positions of pentachloropyridine due to steric and electronic factors .

-

Byproducts: Incomplete dechlorination may yield intermediates like 2,3,5,6-tetrachloropyridine.

Industrial Feasibility

-

Cost Drivers: Zinc-mediated methods are scalable but require precise pH control .

-

Catalytic Efficiency: Copper-based catalysts in condensation routes reduce energy demands .

Gaps in 2,3,4-Trichloropyridine Data

No peer-reviewed studies or patents specifically addressing this compound synthesis or reactivity were identified in the provided sources. The closest analogs (2,3,5- and 2,4,5-isomers) suggest that synthetic routes for this compound would likely require tailored chlorination patterns or isomer separation techniques.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates:

2,3,4-Trichloropyridine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for the modification of biological activity through substitution reactions. For instance, it can be transformed into more complex molecules that exhibit antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antibacterial activity against various strains of bacteria. For example, a study indicated that certain synthesized derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Agricultural Applications

Herbicides and Pesticides:

this compound is utilized as an intermediate in the synthesis of herbicides. Its derivatives are known for their effectiveness in controlling weeds by inhibiting specific biochemical pathways in plants. The compound's ability to disrupt plant growth makes it an essential component in agricultural chemistry.

Case Study: Herbicidal Activity

A notable example includes the development of herbicides based on this compound that target broadleaf weeds while being less harmful to cereal crops. Field trials have shown that these herbicides can significantly reduce weed populations without adversely affecting crop yield .

Material Sciences

Polymer Chemistry:

In material sciences, this compound is explored for its potential use in synthesizing polymers with specific properties. The chlorinated pyridine can participate in polymerization reactions to produce materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to environmental degradation. These polymers find applications in coatings and packaging materials where durability is crucial .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 2,3,4-trichloropyridine primarily involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, leading to the substitution of chlorine atoms. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.

Vergleich Mit ähnlichen Verbindungen

2,3,5-Trichloropyridine: Another trichlorinated pyridine with similar reactivity but different substitution pattern.

2,4,6-Trichloropyridine: Known for its use in the synthesis of other heterocyclic compounds.

2-Chloropyridine: A simpler chlorinated pyridine used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 2,3,4-Trichloropyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of products that can be synthesized from it. Its electron-deficient nature makes it particularly reactive towards nucleophiles, allowing for a wide range of chemical transformations.

Biologische Aktivität

2,3,4-Trichloropyridine is a chlorinated heterocyclic compound with the molecular formula CHClN. It is recognized for its unique reactivity and potential biological activities, which have garnered interest in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by its electron-deficient nature, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains. For instance, a recent investigation highlighted the antibacterial activity of certain derivatives against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound Derivative A | E. coli | 93.7 |

| This compound Derivative B | S. aureus | 46.9 |

| This compound Derivative C | P. aeruginosa | 62.5 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary findings suggest that certain derivatives may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. For example, studies have reported that these compounds can affect cell cycle progression and promote cell death in specific cancer types .

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to its electron-deficient pyridine ring. This reactivity allows for the introduction of various functional groups that can enhance biological activity. The compound's interaction with biological targets often involves binding to enzymes or receptors critical for microbial growth or cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli revealed promising results. The derivatives exhibited MIC values significantly lower than standard antibiotics such as ampicillin, suggesting their potential as alternative antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro experiments on human cancer cell lines demonstrated that specific derivatives of this compound could inhibit cell proliferation by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's potential as a lead structure for anticancer drug development.

Eigenschaften

IUPAC Name |

2,3,4-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHZXXPDUOVTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600627 | |

| Record name | 2,3,4-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-02-6 | |

| Record name | 2,3,4-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.